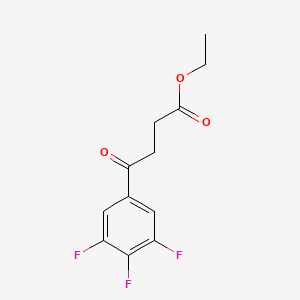

Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate

描述

Chemical Classification and Significance in β-Keto Ester Chemistry

This compound belongs to the class of β-keto esters, which are characterized by having a ketone functional group on the β-carbon relative to an ester group. This classification places the compound within a versatile family of organic molecules that exhibit unique reactivity patterns due to the presence of two adjacent carbonyl groups. The β-keto ester structure confers several important chemical properties, including enhanced acidity of the α-hydrogen atoms and the ability to exist in keto-enol tautomeric equilibrium.

The significance of this particular β-keto ester lies in its fluorinated aromatic ring system. The 3,4,5-trifluorophenyl group introduces electron-withdrawing properties that significantly alter the electronic distribution within the molecule compared to non-fluorinated analogs. This electronic modification impacts both the reactivity and stability of the compound, making it particularly valuable in pharmaceutical applications where fluorine substitution is often employed to enhance metabolic stability and bioavailability.

β-keto esters are recognized for their exceptional versatility in organic synthesis, serving as key intermediates in various transformations including decarboxylation reactions, alkylation processes, and cyclization reactions. The presence of the ketone and ester functionalities creates multiple reactive sites, allowing for selective transformations depending on reaction conditions. The α-hydrogen atoms in β-keto esters are notably acidic due to stabilization of the resulting enolate ion through resonance with both carbonyl groups.

The transesterification properties of β-keto esters have been extensively studied, with recent advances demonstrating selective reactivity of β-keto esters over other ester types such as α-keto esters or γ-keto esters. This selectivity arises from the ability of β-keto esters to form stable six-membered transition states through coordination of catalysts with both carbonyl oxygen atoms. Such selective reactivity makes this compound particularly valuable for synthetic applications requiring precise functional group manipulation.

| Property | This compound | General β-Keto Esters |

|---|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₃ | Variable |

| Molecular Weight | 260.21 g/mol | Variable |

| Functional Groups | β-keto ester, trifluorophenyl | β-keto ester |

| Electronic Properties | Electron-deficient due to fluorination | Variable |

| Typical Purity | 97% | Variable |

Historical Context and Development

The development of this compound can be traced through the broader evolution of β-keto ester synthetic methodology and the increasing importance of fluorinated organic compounds in pharmaceutical chemistry. The synthetic approaches to β-keto esters have undergone significant advancement over the past several decades, moving from traditional Claisen condensation methods to more sophisticated and selective protocols.

Historical synthesis of β-keto esters initially relied heavily on Claisen condensation reactions between esters and ethyl acetate, but these methods often suffered from limitations in substrate scope and yield inconsistencies. The development of improved synthetic methodologies has been driven by the pharmaceutical industry's growing demand for complex fluorinated intermediates. Research published in 2012 demonstrated the synthesis of β-keto esters from heteroaryl esters and ethyl acetate using lithium bis(trimethylsilyl)amide as a base at temperatures ranging from -50 to -30 degrees Celsius, resulting in improved yields and reduced formation of unwanted self-condensation products.

The emergence of this compound as a compound of interest coincided with the development of sitagliptin, a major pharmaceutical breakthrough in diabetes treatment. The compound's role as a synthetic intermediate in sitagliptin production has been documented in recent patent literature and research publications, highlighting its commercial significance. The preparation methods for optically pure derivatives of this compound have been specifically developed to meet the stringent stereochemical requirements of pharmaceutical synthesis.

Further advancement in the field came with the development of methods for synthesizing β-keto esters directly from ketones using ethyl chloroformate in the presence of appropriate bases. This methodology represents a significant improvement over earlier approaches, offering faster reaction times, higher yields, and broader substrate tolerance. The method has proven particularly valuable for synthesizing β-keto esters bearing sensitive functional groups, including fluorinated aromatic systems like those present in this compound.

Current Research Landscape and Academic Significance

Contemporary research involving this compound spans multiple areas of organic and medicinal chemistry, with particular emphasis on its role as a pharmaceutical intermediate and its utility in enzymatic transformations. Recent investigations have focused on the compound's behavior in biocatalytic systems, particularly in the context of aminotransferase-mediated transformations for the synthesis of sitagliptin intermediates.

A comprehensive substrate screening study published in 2016 evaluated the performance of various amino transaminases for the synthesis of sitagliptin intermediates, with this compound and its analogs serving as key substrates. The research revealed that hydroxyethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a closely related analog, demonstrated superior biocatalytic performance compared to eleven other analogs tested. This enhanced performance was attributed to improved solubility in the enzymatic system and favorable product inhibition characteristics.

Current synthetic methodologies continue to evolve, with recent advances in transesterification protocols offering new approaches to β-keto ester modification. These developments are particularly relevant to compounds like this compound, where selective functional group transformations are essential for pharmaceutical applications. Research has demonstrated that β-keto esters can be selectively transesterified using various catalytic systems, including borohydride-mediated processes that show unique selectivity for β-keto esters over other ester types.

The antimicrobial and cytotoxicity properties of β-keto esters have emerged as an important area of research, with several studies investigating the biological activity of compounds structurally related to this compound. These investigations have revealed promising activity against various bacterial and fungal strains, as well as cytotoxicity toward specific cancer cell lines including human renal cell carcinoma, human pancreatic adenocarcinoma, and human colon cancer cell lines.

| Research Area | Key Findings | Implications |

|---|---|---|

| Enzymatic Transformations | Superior performance of hydroxyethyl analogs in aminotransferase reactions | Enhanced biocatalytic routes for pharmaceutical synthesis |

| Transesterification | Selective reactivity of β-keto esters over other ester types | Improved synthetic flexibility and selectivity |

| Biological Activity | Antimicrobial and cytotoxic properties demonstrated | Potential therapeutic applications beyond current uses |

| Pharmaceutical Applications | Critical role in sitagliptin synthesis | Commercial significance in diabetes treatment |

The academic significance of this compound extends beyond its immediate pharmaceutical applications to encompass broader questions in fluorine chemistry and β-keto ester reactivity. The compound serves as a model system for understanding the effects of fluorine substitution on β-keto ester chemistry, providing insights that inform the design of new fluorinated pharmaceutical intermediates. Research continues to explore novel synthetic applications and biological activities, positioning this compound at the forefront of contemporary organic chemistry research focused on fluorinated pharmaceutical intermediates.

属性

IUPAC Name |

ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-11(17)4-3-10(16)7-5-8(13)12(15)9(14)6-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHQXXBFZFLIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645589 | |

| Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-49-3 | |

| Record name | Ethyl 3,4,5-trifluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,4,5-trifluorobenzaldehyde and ethyl acetoacetate.

Reaction Conditions: The reaction involves a Claisen condensation, where ethyl acetoacetate reacts with 3,4,5-trifluorobenzaldehyde in the presence of a base such as sodium ethoxide.

Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

化学反应分析

1.2.1 Reduction of Ketone to Amine

These β-keto esters serve as intermediates for enantioselective synthesis of β-amino esters , critical in pharmaceuticals like Sitagliptin:

-

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes reductive amination using NaBH₄ with Lewis acids (e.g., ZnCl₂) and chiral ligands (e.g., amino alcohols), achieving >99% enantiomeric excess (ee) .

| Substrate | Reducing Agent | Catalyst/Ligand | ee | Yield | Source |

|---|---|---|---|---|---|

| 3-Oxo-4-(2,4,5-trifluorophenyl) | NaBH₄ | ZnCl₂ + (R)-Mandelic acid | 99% | 91% |

1.2.2 Enamine Formation

The ketone group reacts with tert-butyl carbamate in the presence of organic acids (e.g., acetic acid) to form protected enamine intermediates . This step is pivotal for synthesizing Sitagliptin precursors :

text3-Oxo-4-(2,4,5-trifluorophenyl)butanoate + tert-Butyl carbamate → Enamine-protected intermediate

Acyl Chloride Formation

The β-keto ester can be converted to its acyl chloride using oxalyl chloride (COCl)₂ in dichloromethane :

text3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid + Oxalyl chloride → Acyl chloride

Cross-Coupling Reactions

The trifluorophenyl group participates in Suzuki-Miyaura couplings , though specific examples require palladium catalysts and aryl boronic acids (not explicitly documented in sources).

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, forming volatile byproducts (e.g., CO₂) .

-

Hydrolytic Sensitivity : The ester bond is labile under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Key Challenges and Optimizations

-

Catalytic Efficiency : Asymmetric reductions require precise stoichiometry of NaBH₄ and ligands to avoid racemization .

-

Solubility Issues : Ethylene dichloride (EDC) enhances solubility of intermediates during condensation .

Future Research Directions

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate exhibit promising antimicrobial properties. Trifluoromethylated compounds are known to enhance the potency of drugs against resistant bacterial strains. For instance, studies have shown that derivatives of such compounds can possess minimum inhibitory concentrations (MIC) that effectively combat pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Fluorinated compounds are often explored for their anticancer properties due to their ability to disrupt cellular processes. This compound may serve as a precursor in the synthesis of more complex molecules that target cancer cells. The presence of the trifluorophenyl group can influence the compound's interaction with biological targets, potentially leading to the development of novel chemotherapeutic agents.

Organic Synthesis

Building Block for Pharmaceutical Intermediates

this compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further modifications that can yield beta-amino acids and other biologically active molecules . This versatility makes it a crucial component in the design of new drugs.

Synthesis of Beta-Amino Acids

The compound is specifically noted for its role in synthesizing racemic beta-amino esters, which are essential in producing enantiomeric beta-amino acids. These amino acids are significant in developing pharmaceuticals and agrochemicals due to their biological activity .

Case Study 1: Antimicrobial Screening

A study conducted on a series of trifluoromethylated compounds demonstrated that those derived from this compound exhibited significant antibacterial activity against multiple strains. The results highlighted the compound's potential as a lead candidate for developing new antibiotics .

Case Study 2: Synthesis of Anticancer Agents

In another investigation focusing on anticancer applications, derivatives synthesized from this compound were tested against various cancer cell lines. The findings suggested that these derivatives inhibited cell proliferation effectively, showcasing the compound's potential in cancer therapy .

作用机制

The mechanism of action of ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate involves its interaction with various molecular targets. The trifluorophenyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The oxo group allows for hydrogen bonding and electrostatic interactions, facilitating its role in catalytic processes .

相似化合物的比较

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate, highlighting differences in substituents, molecular properties, and applications:

Electronic Effects

- Trifluorophenyl vs. Trifluoromethyl : The 3,4,5-trifluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-trifluoromethylphenyl analog (CAS 155722-95-5). This enhances electrophilicity at the ketone group, favoring nucleophilic additions or condensations .

- Chlorophenyl vs. Methylphenyl: The 3-chlorophenyl substituent (CAS 2241594-49-8) offers moderate electron withdrawal, whereas the m-tolyl group (3-methylphenyl) is electron-donating, reducing reactivity but improving solubility in nonpolar media .

Industrial and Research Relevance

- Pharmaceutical Intermediates : The 3,4,5-trifluorophenyl motif is prized in drug design for its metabolic stability and binding affinity, as seen in analogs like Ethyl 4-oxo-4-(2,4,5-trifluorophenyl)butyrate (), which undergoes asymmetric hydrogenation to chiral alcohols for APIs .

- Scale-Up Challenges: Fluorinated analogs often require specialized catalysts (e.g., Ru complexes with chiral ligands) for enantioselective synthesis, as noted in .

生物活性

Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate is a synthetic compound notable for its unique structural features, particularly the trifluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and modulation of metabolic pathways. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of this compound.

This compound exhibits significant biochemical activity due to its ability to interact with enzymes and proteins. The trifluorophenyl moiety enhances the compound's binding affinity to several enzymes involved in metabolic processes, including:

- Dehydrogenases

- Transferases

The interactions can lead to either inhibition or activation of enzymatic activity, influencing various metabolic pathways. The compound also forms hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.

Cellular Effects

The compound's impact on cellular processes is profound. Studies indicate that it can modulate:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

For instance, this compound can influence transcription factors, leading to altered gene expression profiles. Additionally, it affects key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action involves specific binding to biomolecules. This compound can bind to active or allosteric sites on enzymes and proteins, causing conformational changes that affect their activity. This binding is facilitated by:

- Hydrogen bonding due to the oxo group

- Electrostatic interactions

These interactions enable the compound to act as a potent inhibitor or activator within biochemical pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibits certain dehydrogenases involved in metabolic pathways. The inhibition was linked to the structural characteristics of the trifluorophenyl group which enhances lipophilicity and stability.

- Gene Expression Modulation : In vitro studies indicated that treatment with this compound led to significant changes in the expression levels of genes associated with inflammation and metabolic regulation.

- Cellular Metabolism Alteration : The compound was shown to alter the activity of key metabolic enzymes in various cell types, impacting overall cellular metabolism and energy production .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C14H13F3O3 | Trifluorophenyl group | Potent enzyme modulator |

| Ethyl 2-methyl-4-oxo-4-(trifluoromethylphenyl)butyrate | C13H12F3O3 | Methyl substitution | Different alkyl chain |

| Ethyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | C14H15F3N | Amino group present | Different functional group |

This table illustrates how this compound stands out due to its specific trifluoromethyl substitution and its implications for biological activity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a Friedel-Crafts acylation or condensation reaction between ethyl acetoacetate derivatives and 3,4,5-trifluorophenyl precursors. To enhance yields, microwave-assisted synthesis (e.g., using tris(3,4,5-trifluorophenyl)borane as a catalyst under microwave irradiation) has shown improved reaction kinetics and reduced side-product formation . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the product from unreacted starting materials.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₃H₁₃F₃O₃, theoretical MW: 274.24 g/mol) and nuclear magnetic resonance (NMR) spectroscopy for structural verification. For example:

- ¹H NMR : Look for the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and the keto group (δ 3.2–3.5 ppm, singlet).

- ¹⁹F NMR : Peaks at δ -63 to -65 ppm (meta-fluorines) and δ -138 to -140 ppm (para-fluorine) confirm the trifluorophenyl moiety .

Advanced Research Questions

Q. What catalytic strategies enhance the reactivity of fluorinated intermediates in synthesizing this compound?

- Methodological Answer : Tris(3,4,5-trifluorophenyl)borane, activated via microwave irradiation, has demonstrated superior catalytic efficiency in fluorinated systems by lowering activation energy for acylation reactions. Kinetic studies suggest a 30–40% reduction in reaction time compared to conventional heating . Pairing this with solvent-free conditions or ionic liquids can further minimize side reactions (e.g., ester hydrolysis).

Q. How do steric and electronic effects of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing stability toward oxidation. Computational studies (DFT) can model charge distribution to predict reactivity. For instance, the para-fluorine atom exhibits higher electron density, making it a potential site for nucleophilic attack in functionalization reactions .

Q. What advanced analytical techniques resolve contradictions in spectral data for fluorinated β-ketoesters?

- Methodological Answer : Discrepancies in GC-MS or LC-MS fragmentation patterns (e.g., m/z 274 → 231 [loss of COOEt]) can arise from isomerization during analysis. Use tandem MS/MS with collision-induced dissociation (CID) to differentiate between structural isomers. For real-time monitoring, proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) provides sub-second resolution to track decomposition pathways .

Q. How does isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of this compound’s degradation?

- Methodological Answer : Incorporate ¹³C at the keto group to track cleavage pathways via isotopic enrichment in degradation products. Stable Isotope Ratio Analysis (SIRA) can distinguish synthetic vs. biosynthetic origins by analyzing ¹²C/¹³C ratios, critical for environmental fate studies .

Contradictions and Resolutions

- Contradiction : Discrepancies in reported melting points (e.g., 71–73°C vs. 68–70°C in older studies).

- Contradiction : Conflicting reactivity trends in fluorinated vs. non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。